molecular formula C17H19NO3S B2597513 N-benzyl-4-(phenylsulfonyl)butanamide CAS No. 922849-88-5

N-benzyl-4-(phenylsulfonyl)butanamide

Cat. No.: B2597513
CAS No.: 922849-88-5
M. Wt: 317.4
InChI Key: HXHVOMVAFWEJLK-UHFFFAOYSA-N
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Description

It has the molecular formula C17H19NO3S and a molecular weight of 317.4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(phenylsulfonyl)butanamide typically involves the reaction of benzylamine with 4-(phenylsulfonyl)butanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(phenylsulfonyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamides: Compounds containing a benzamide moiety that is N-linked to a benzyl group.

    Benzenesulfonamides: Compounds containing a sulfonamide group attached to a benzene ring.

Uniqueness

N-benzyl-4-(phenylsulfonyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, a sulfonyl group, and a butanamide backbone makes it versatile for various applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-17(18-14-15-8-3-1-4-9-15)12-7-13-22(20,21)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHVOMVAFWEJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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